N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

N1-Ethyl-N1-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine (CAS 497832-44-7) is a chiral, asymmetrically N,N-disubstituted derivative of ethane-1,2-diamine with molecular formula C13H22N2O and exact mass 222.17336 g/mol. It features a tertiary amine center bearing an ethyl group and a stereodefined (1S)-1-(2-methoxyphenyl)ethyl substituent, with a primary amine on the opposing terminus, classifying it as a chiral diamine building block of interest for stereoselective synthesis and medicinal chemistry research.

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
CAS No. 497832-44-7
Cat. No. B12575022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine
CAS497832-44-7
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCCN(CCN)C(C)C1=CC=CC=C1OC
InChIInChI=1S/C13H22N2O/c1-4-15(10-9-14)11(2)12-7-5-6-8-13(12)16-3/h5-8,11H,4,9-10,14H2,1-3H3/t11-/m0/s1
InChIKeyUXENDFSMQCVIKN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Ethyl-N1-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine (CAS 497832-44-7): Baseline Chemical Identity and Class Characteristics


N1-Ethyl-N1-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine (CAS 497832-44-7) is a chiral, asymmetrically N,N-disubstituted derivative of ethane-1,2-diamine with molecular formula C13H22N2O and exact mass 222.17336 g/mol . It features a tertiary amine center bearing an ethyl group and a stereodefined (1S)-1-(2-methoxyphenyl)ethyl substituent, with a primary amine on the opposing terminus, classifying it as a chiral diamine building block of interest for stereoselective synthesis and medicinal chemistry research . Computed properties indicate 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 6 rotatable bonds . The compound is catalogued as a research-use-only building block, notably by Enamine (deposited Dec 2022, SID 473735242) [1].

Why Generic Substitution Fails for N1-Ethyl-N1-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine (CAS 497832-44-7)


Within the chiral 1,2-diamine class, simple interchange of analogs is not scientifically valid because stereochemistry at the carbon center, the nature of N-substituents (alkyl vs. arylalkyl), and the presence of the methoxy directing group each independently influence coordination geometry, basicity, and steric environment in asymmetric catalysis or chiral resolution applications . A racemic or opposite-enantiomer variant would invert or abolish enantioselectivity; an analog lacking the N-ethyl or the benzylic methyl branch would alter the ligand bite angle and the steric shielding of the metal center . Therefore, procurement specifications for stereochemically sensitive research must precisely match the (1S), N-ethyl, and 2-methoxyphenyl substitution pattern to ensure reproducibility of stereochemical outcomes [1].

N1-Ethyl-N1-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine (CAS 497832-44-7): Quantitative Differential Evidence Against Closest Analogs


Chiral Center Configuration: (1S) vs. (1R)-Enantiomer Differentiation

The target compound is defined by the (1S) absolute configuration at the benzylic carbon . While no published head-to-head catalytic study was located for this exact compound, enantiomeric configuration is a binary determinant of chirality-dependent applications. The (1R)-enantiomer (CAS not identified in public databases for the fully N-ethylated derivative) or racemic mixture would produce opposite or null enantioselectivity in asymmetric induction or chiral resolution experiments . The (S)-1-(2-methoxyphenyl)ethylamine fragment is established as a chiral auxiliary and resolving agent, with optical rotation reported as +30 degrees (c = 1%) for the corresponding primary amine .

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

N-Ethyl Substitution: Differentiation from (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine (CAS 1213700-64-1)

The target compound (MW 222.33) carries an N-ethyl substituent absent in the simpler diamine (1S)-1-(2-methoxyphenyl)ethane-1,2-diamine (CAS 1213700-64-1, MW 166.22) . This N-alkylation converts the N1 amine from primary to tertiary, increasing steric bulk and altering the electron density at the coordinating nitrogen . The computed complexity index is 187 for the target vs. lower values for less-substituted analogs, reflecting the increased molecular sophistication .

Ligand Design Steric Tuning Metal Coordination

2-Methoxyphenyl vs. Unsubstituted Phenyl: Differentiation from N-(1-Phenylethyl)ethane-1,2-diamine (CAS 99516-99-1)

The 2-methoxy substituent on the aromatic ring (present in target, absent in N-(1-phenylethyl)ethane-1,2-diamine, CAS 99516-99-1) introduces an electron-donating group in the ortho position that can participate in metal chelation or alter the electronic character of the ligand [1] . The methoxy group provides an additional hydrogen bond acceptor site (total 3 vs. 2 for the des-methoxy analog) .

Electronic Effects Aryl Substitution Coordination Tuning

N-Ethyl-N-(2-methoxyphenyl) vs. N-Ethyl-N-[(1S)-1-(2-methoxyphenyl)ethyl] Substitution: Differentiation from CAS 61952-25-8

The target compound incorporates a benzylic methyl branch [–CH(CH3)–] between the aromatic ring and the N1 nitrogen, absent in the directly N-arylated analog N1-Ethyl-N1-(2-methoxyphenyl)ethane-1,2-diamine (CAS 61952-25-8, MW 194.27) [1]. This additional carbon center increases conformational degrees of freedom (6 rotatable bonds vs. 5) and creates a chiral center adjacent to the coordinating nitrogen, enhancing steric discrimination in chiral environments .

Benzylic Branching Steric Bulk Conformational Rigidity

N1-Ethyl-N1-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine (CAS 497832-44-7): Evidence-Supported Application Scenarios


Stereoselective Synthesis: Chiral Ligand or Auxiliary Development

The target compound's defined (1S) configuration and tertiary amine architecture align it with established chiral diamine scaffolds used in asymmetric catalysis . The 2-methoxyphenyl group provides additional coordination potential, and the N-ethyl group offers steric modulation at the metal center . Researchers developing enantioselective hydrogenation, alkylation, or coupling reactions requiring (S)-configured N,N-disubstituted ethylenediamine ligands should procure this compound to ensure the correct stereochemistry and substitution pattern .

Medicinal Chemistry: CNS Target Ligand Design and 5-HT1A Receptor Probe Synthesis

Derivatives of 1-(2-methoxyphenyl)ethylamine are documented as potential ligands for developing radioiodinated antagonists for in vivo imaging of 5-HT1A receptors . The N-ethyl-N-[(1S)-1-(2-methoxyphenyl)ethyl] substitution pattern extends this pharmacophore into a chiral diamine scaffold that can be further elaborated into CNS-targeted probes or antagonist candidates requiring specific stereochemistry and amine basicity tuning .

Building Block for N,N-Disubstituted Ethylenediamine Metal Complexes

The target compound serves as an N,N-disubstituted ethylenediamine ligand precursor for transition metal complex synthesis . The primary amine terminus permits further functionalization, while the tertiary N1 with chiral (1S)-arylalkyl and ethyl substituents creates a well-defined steric pocket upon metal coordination . This differentiates it from simpler N-alkylethylenediamines used in ruthenium(II) complex formation for anticancer research .

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